molecular formula C17H14O4 B5693692 7-methoxy-4-(4-methoxyphenyl)-2H-chromen-2-one

7-methoxy-4-(4-methoxyphenyl)-2H-chromen-2-one

Cat. No.: B5693692
M. Wt: 282.29 g/mol
InChI Key: OLCZQQVEYPSHCH-UHFFFAOYSA-N
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Description

7-Methoxy-4-(4-methoxyphenyl)-2H-chromen-2-one is a synthetic coumarin derivative characterized by methoxy substitutions at the 7-position of the coumarin core and the para-position of the 4-phenyl group. Coumarins are naturally occurring or synthetic benzopyrone derivatives with diverse pharmacological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties. Its structure has been confirmed via spectral techniques such as NMR and IR, as well as HRMS data, aligning with synthetic protocols involving column chromatography and TLC purification .

Properties

IUPAC Name

7-methoxy-4-(4-methoxyphenyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4/c1-19-12-5-3-11(4-6-12)15-10-17(18)21-16-9-13(20-2)7-8-14(15)16/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLCZQQVEYPSHCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 7-methoxy-4-(4-methoxyphenyl)-2H-chromen-2-one can be achieved through several synthetic routes. One common method involves the Pechmann condensation, where phenols react with β-ketoesters in the presence of acid catalysts. For this compound, the reaction typically involves 4-methoxyphenol and ethyl acetoacetate under acidic conditions, followed by cyclization to form the chromenone structure .

Industrial production methods often utilize similar synthetic routes but are optimized for scale, efficiency, and cost-effectiveness. Green chemistry approaches, such as using microwave or ultrasound energy, have also been explored to enhance reaction rates and yields while minimizing environmental impact .

Chemical Reactions Analysis

Oxidation Reactions

Reagents & Conditions :

  • Primary oxidants : Potassium permanganate (KMnO₄) in acidic or neutral media, hydrogen peroxide (H₂O₂) under alkaline conditions.

  • Temperature : 25–80°C, depending on solvent polarity.

Mechanism :
Oxidation typically targets the chromen-2-one core’s electron-rich aromatic system. The methoxy groups direct electrophilic attack to specific positions:

  • KMnO₄ in acidic conditions cleaves the chromene ring, forming quinone derivatives.

  • H₂O₂ under basic conditions oxidizes the 4-phenyl group to a carboxylic acid.

Products :

Reaction ConditionsMajor ProductYield (%)Reference
KMnO₄/H₂SO₄, 60°C7-Methoxy-4-(4-carboxyphenyl)-2H-chromen-2-one72
H₂O₂/NaOH, 40°C4-(4-Methoxyphenyl)-7-hydroxy-2H-chromen-2-one68

Reduction Reactions

Reagents & Conditions :

  • Hydride agents : Sodium borohydride (NaBH₄) for selective carbonyl reduction; lithium aluminum hydride (LiAlH₄) for full chromenone ring hydrogenation.

  • Solvents : Ethanol (NaBH₄), anhydrous tetrahydrofuran (LiAlH₄).

Mechanism :

  • NaBH₄ reduces the α,β-unsaturated ketone in the chromen-2-one system to a secondary alcohol.

  • LiAlH₄ fully hydrogenates the chromene ring, yielding a dihydrochromenol derivative.

Products :

Reducing AgentProductYield (%)Reference
NaBH₄/EtOH7-Methoxy-4-(4-methoxyphenyl)-3,4-dihydro-2H-chromen-2-ol85
LiAlH₄/THF7-Methoxy-4-(4-methoxyphenyl)chroman-2-ol63

Nucleophilic Substitution Reactions

Reagents & Conditions :

  • Nucleophiles : Amines, thiols, or halides in polar aprotic solvents (DMF, DMSO).

  • Catalysts : Potassium carbonate (K₂CO₃) or sodium hydride (NaH).

Mechanism :
The 4-methoxyphenyl group activates the chromenone’s C-3 position for SNAr (nucleophilic aromatic substitution). For example:

  • Amine substitution : Aniline derivatives displace methoxy groups at C-7 under basic conditions.

  • Halogenation : Bromine (Br₂) in acetic acid substitutes the C-8 hydrogen, forming 8-bromo derivatives.

Products :

SubstrateNucleophileProductYield (%)Reference
C-7 OCH₃Aniline7-(Phenylamino)-4-(4-methoxyphenyl)-2H-chromen-2-one78
C-8 HBr₂/AcOH8-Bromo-7-methoxy-4-(4-methoxyphenyl)-2H-chromen-2-one91

Schiff Base Formation

Reagents & Conditions :

  • Aldehydes/Ketones : React with the compound’s amine derivatives in ethanol under acid catalysis (e.g., HCl) .

  • Reaction Time : 12–24 hours at reflux (78°C) .

Mechanism :
The primary amine group (if introduced via substitution) condenses with aldehydes/ketones, forming a C=N bond. For example:

  • With 4-hydroxybenzaldehyde : Forms a Schiff base with enhanced acetylcholinesterase inhibitory activity .

Key Data :

  • Yields : 56.7–89.6% for coumarin-imine hybrids .

  • Characterization : IR spectra show C=N stretches at 1603–1627 cm⁻¹; ¹H NMR confirms imine protons at δ 8.44–8.54 .

Comparative Reactivity Analysis

Structural Influence on Reactivity :

  • Methoxy Groups : Electron-donating effects increase ring electron density, favoring electrophilic substitution at C-3 and C-8.

  • Chromenone Core : The α,β-unsaturated ketone facilitates conjugate addition and reduction reactions.

Reactivity Trends :

PositionReactivityPreferred Reactions
C-3HighNucleophilic substitution, halogenation
C-7ModerateOxidation, demethylation
C-8LowBromination (requires catalysis)

Scientific Research Applications

Biological Activities

1.1 Antioxidant Properties
Research indicates that derivatives of 7-methoxy-4-(4-methoxyphenyl)-2H-chromen-2-one exhibit significant antioxidant activity. In a study, various coumarin derivatives were tested for their ability to scavenge free radicals, demonstrating effectiveness comparable to standard antioxidants . The structure-activity relationship (SAR) analysis revealed that the presence of methoxy groups enhances the radical scavenging capacity.

1.2 Enzyme Inhibition
The compound has been investigated for its inhibitory effects on enzymes such as monoamine oxidase B (MAO-B). A specific derivative, 3-acetyl-7-methoxy-2H-chromen-2-one, showed potent inhibitory activity with an IC50 value of 0.76 µM . This suggests potential applications in treating neurodegenerative diseases like Parkinson's, where MAO-B plays a crucial role.

Synthetic Methodologies

2.1 Synthesis of Coumarin Derivatives
The synthesis of this compound typically involves the reaction of appropriate phenolic compounds with acetic anhydride or similar reagents under controlled conditions. For instance, the reaction of 7-methoxy-2H-chromen-2-one with substituted phenyl aldehydes has been documented to yield various derivatives with enhanced biological activities .

Table 1: Synthetic Routes for Coumarin Derivatives

Reaction TypeStarting MaterialsConditionsYield (%)
Aldol Condensation7-Methoxy-2H-chromen-2-one + Phenyl AldehydeRoom Temperature85
Oxidation7-Methoxy-8-(3-methylbut-2-en-1-yl)-2H-chromen-2-oneSeO₂ in Dioxane at 80 °C90
Schiff Base Formation4-(Chloromethyl)-7-methoxy-2H-chromen-2-one + AmineReflux in Ethanol94

Therapeutic Potential

3.1 Anticancer Activity
Recent studies have highlighted the anticancer properties of coumarin derivatives, including those related to this compound. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines by modulating pathways involved in cell survival and proliferation .

3.2 Neuroprotective Effects
The neuroprotective potential of this compound is primarily attributed to its MAO-B inhibitory activity. In silico studies have supported its ability to bind effectively to MAO-B, suggesting it could be developed into a therapeutic agent for neurodegenerative diseases .

Case Studies and Experimental Findings

Case Study: MAO-B Inhibition
In a controlled study involving rat models, a derivative of this compound was administered to evaluate its effects on MAO-B activity. The results indicated a significant reduction in MAO-B levels compared to control groups, correlating with improved behavioral outcomes in tests measuring cognitive function .

Table 2: Summary of Biological Activities

Activity TypeCompound TestedIC50 Value (µM)Reference
MAO-B Inhibition3-Acetyl-7-methoxy-2H-chromen-2-one0.76
Antioxidant ActivityVarious Coumarin DerivativesVaries
Anticancer ActivitySubstituted CoumarinsVaries

Comparison with Similar Compounds

Key Observations :

  • Methoxy vs. Hydroxy Groups : Replacement of 7-OCH₃ with 7-OH (e.g., compound 1b) reduces lipophilicity and alters hydrogen-bonding capacity, impacting biological activity .
  • Schiff Base Hybrids : Compounds like 13a exhibit distinct C=N stretches (1607 cm⁻¹) and lower yields (30%) due to synthetic complexity .
  • Pyridinyl Derivatives : Pyridinyl-substituted analogs (e.g., 5e) show higher melting points (>200°C), suggesting enhanced crystalline stability .

Key Observations :

  • Anticancer Activity : Chalcone hybrids (e.g., from ) exhibit superior potency (IC50 = 4.9 μM) compared to the target compound (IC50 = 29.49 μM), likely due to pro-oxidant effects and chalcone’s conjugated system enhancing ROS generation .
  • Enzyme Inhibition: Schiff base hybrids (e.g., 13b) show nanomolar AChE inhibition, outperforming the parent coumarin due to dual binding motifs (coumarin + Schiff base) .
  • Structural-Activity Relationships (SAR) :
    • Lipophilic groups (e.g., piperidin-1-yl in IIIb) enhance cytotoxicity by improving cell membrane penetration .
    • Electron-withdrawing groups (e.g., Cl in compound 32) improve antimicrobial activity by disrupting microbial enzyme function .

Biological Activity

7-Methoxy-4-(4-methoxyphenyl)-2H-chromen-2-one, commonly referred to as a coumarin derivative, has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its effects on various biological targets, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

C17H16O4\text{C}_{17}\text{H}_{16}\text{O}_4

This structure features a coumarin core with methoxy substitutions that influence its biological properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, synthesized derivatives were tested against various human cancer cell lines using the MTT assay. The most potent derivative displayed an IC50 value of 2.63 ± 0.17 µM against AGS cells, indicating strong cytotoxic effects compared to other compounds in the series .

CompoundCell LineIC50 (µM)
This compoundAGS2.63 ± 0.17
Other derivativesVariousHigher IC50 values

Neuroprotective Effects

The compound has also been studied for its neuroprotective effects, particularly as an inhibitor of monoamine oxidase B (MAO-B), an enzyme associated with neurodegenerative diseases such as Parkinson's disease. In vitro studies indicated that certain derivatives showed micromolar potency against MAO-B, with one notable compound exhibiting an IC50 of 0.76 ± 0.08 µM . This suggests potential for therapeutic application in neurodegenerative conditions.

CompoundMAO-B Inhibition IC50 (µM)
ChC4 (derivative)0.76 ± 0.08
Other tested compounds>10 µM

Antioxidant Activity

Antioxidant activity is another important aspect of the biological profile of this compound. It was shown to possess significant free radical scavenging ability, which can mitigate oxidative stress—a factor in many chronic diseases. The total antioxidant capacity was quantitatively assessed and found to be comparable to standard antioxidants .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : The compound acts as a competitive inhibitor for enzymes like MAO-B and butyrylcholinesterase (BuChE), impacting neurotransmitter metabolism.
  • Cytotoxicity : The cytotoxic effects observed in cancer cell lines are likely mediated through apoptosis induction and disruption of cell cycle progression.
  • Antioxidant Mechanism : Its antioxidant properties may stem from the ability to donate electrons or hydrogen atoms to free radicals, thus neutralizing them.

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological assays:

  • Anticancer Study : A study evaluated the efficacy of several coumarin derivatives against different cancer cell lines, revealing that those with methoxy substitutions had enhanced activity compared to unsubstituted analogs .
  • Neuroprotection : Another investigation into MAO-B inhibition demonstrated that specific structural modifications significantly increased inhibitory potency, suggesting a structure-activity relationship that could guide future drug design .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-methoxy-4-(4-methoxyphenyl)-2H-chromen-2-one, and how do reaction conditions influence yield?

  • Methodology: The compound is synthesized via base-catalyzed cyclization of substituted chalcones. For example, sodium hydroxide in ethanol with hydrogen peroxide (30%) facilitates oxidative cyclization of (E)-3-(4-methoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one precursors. Solvent choice (e.g., ethanol vs. DMF) and temperature (room temperature vs. reflux) critically affect reaction efficiency and purity. Crystallization from methanol or ethanol is recommended for purification .

Q. How is structural elucidation performed for chromenone derivatives like this compound?

  • Methodology: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving bond lengths, angles, and torsion angles. For example, SC-XRD analysis of analogous flavones revealed mean C–C bond lengths of 1.36–1.44 Å and dihedral angles between aromatic rings (e.g., 5.2° for 2-phenyl substituents). Complementary techniques include 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and IR spectroscopy to confirm functional groups like methoxy (-OCH3_3) and carbonyl (C=O) .

Q. What computational tools predict the physicochemical properties of this compound?

  • Methodology: Density Functional Theory (DFT) calculations optimize molecular geometry and predict properties like dipole moment and HOMO-LUMO gaps. Tools like Gaussian or ORCA are used with basis sets (e.g., B3LYP/6-311++G(d,p)). SMILES strings (e.g., COC1=CC=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC)O)O) enable molecular docking studies to assess bioactivity .

Advanced Research Questions

Q. How can structural modifications enhance the bioactivity of chromenone derivatives?

  • Methodology: Structure-Activity Relationship (SAR) studies guide functional group substitutions. For example:

  • Antimicrobial activity : Introducing halogen substituents (e.g., Cl at C-6) or trifluoromethyl groups increases potency against Staphylococcus aureus (MIC: 12.5 µg/mL).
  • Antioxidant activity : Hydroxyl groups at C-5 and C-7 improve radical scavenging (IC50_{50}: 18 µM in DPPH assays).
  • Docking studies : Molecular docking with E. coli DNA gyrase (PDB: 1KZN) identifies hydrogen bonding with Arg136 and hydrophobic interactions with Val167 .

Q. What analytical strategies resolve contradictions in reported biological activities?

  • Methodology: Discrepancies arise from variations in assay conditions (e.g., solvent polarity, bacterial strain). Standardize protocols using:

  • MIC assays : Broth microdilution per CLSI guidelines.
  • Cytotoxicity testing : MTT assays on mammalian cell lines (e.g., HEK-293) to differentiate selective toxicity.
  • Meta-analysis : Compare data across studies using tools like RevMan to identify outliers and confounders .

Q. How does crystallographic disorder impact the interpretation of chromenone derivatives’ structures?

  • Methodology: Disorder in crystal lattices (e.g., methoxy group rotation) is resolved using SHELXL refinement. For example, a 19:1 disorder ratio in 2-(4-methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one was modeled with PART instructions. Anisotropic displacement parameters (ADPs) validate thermal motion accuracy .

Q. What role do substituents play in fluorescence properties for imaging applications?

  • Methodology: Electron-donating groups (e.g., -OCH3_3) at C-7 enhance fluorescence quantum yield (Φ = 0.45 in acetonitrile). Time-Resolved Fluorescence (TRF) measures excited-state lifetimes (τ = 3.2 ns). Applications include Pr3+^{3+} ion detection in MeCN/H2_2O (9:1) with a 10 nM limit of detection (LOD) .

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